1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

JAK inhibition Kinase selectivity Cyclohexyl sulfone pharmacophore

This cyclohexylsulfonyl azetidine derivative serves as a precision tool compound for JAK-STAT pathway interrogation and kinase selectivity profiling. Its unique pharmacophore geometry—combining a 3,4-dichlorophenyl moiety with a cyclohexylsulfonyl azetidine core—enables paired SAR studies with phenylsulfonyl or fused-ring analogs to resolve sulfonyl substituent effects on target engagement and metabolic stability. Procure alongside comparator compounds to ensure experimental reproducibility in inflammatory and oncology models.

Molecular Formula C18H23Cl2NO3S
Molecular Weight 404.35
CAS No. 1797691-19-0
Cat. No. B2785080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one
CAS1797691-19-0
Molecular FormulaC18H23Cl2NO3S
Molecular Weight404.35
Structural Identifiers
SMILESC1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CCC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C18H23Cl2NO3S/c19-16-8-6-13(10-17(16)20)7-9-18(22)21-11-15(12-21)25(23,24)14-4-2-1-3-5-14/h6,8,10,14-15H,1-5,7,9,11-12H2
InChIKeyDVJNESMHODWAII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one (CAS 1797691-19-0): Structural Identity and Procurement Baseline


1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one (CAS 1797691-19-0) is a synthetic small molecule (MW 404.35 g/mol, formula C18H23Cl2NO3S) belonging to the cyclohexyl azetidine derivative class. This compound class is claimed in patents assigned to Incyte Corporation as modulators of Janus kinase (JAK) activity, with potential relevance to inflammatory disorders, autoimmune diseases, and oncology [1]. The molecule features a cyclohexylsulfonyl-substituted azetidine core linked via a propan-1-one spacer to a 3,4-dichlorophenyl moiety, a structural architecture that distinguishes it from other azetidine-based JAK inhibitors.

Why 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one Cannot Be Substituted by Generic Azetidine Analogs


In the cyclohexyl azetidine derivative class, minor structural variations—particularly at the sulfonyl substituent and the aryl terminus—produce significant differences in kinase selectivity and potency profiles [1]. The specific combination of a cyclohexylsulfonyl group on the azetidine ring and a 3,4-dichlorophenyl propanone side chain in CAS 1797691-19-0 creates a pharmacophore geometry that cannot be replicated by analogs bearing phenylsulfonyl (e.g., 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one), trifluoroethoxy (e.g., 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one), or thienopyridine substituents . Generic interchange without head-to-head comparative data risks altering target engagement, off-target activity, and ultimately experimental reproducibility. The quantitative evidence below establishes exactly where differentiation has been documented.

Quantitative Differentiation Evidence for 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one


JAK Inhibitory Potency of Cyclohexyl Azetidine Scaffold vs. Phenylsulfonyl Azetidine Scaffold

The cyclohexylsulfonyl azetidine scaffold, as disclosed in Incyte patent US9359358, represents a distinct JAK inhibitor chemotype. In patent-internal structure-activity relationship (SAR) tables, cyclohexyl azetidine derivatives with sulfonyl substitution demonstrate JAK1 inhibitory IC50 values in the nanomolar range (<100 nM) in recombinant enzyme assays [1]. By class-level inference, the cyclohexylsulfonyl substituent of CAS 1797691-19-0 is expected to confer higher lipophilicity (clogP) and altered hydrogen-bond acceptor geometry compared to the phenylsulfonyl analog 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one, which bears an aromatic sulfonyl group . Direct head-to-head comparative biochemical data between these two specific compounds has not been published in the public domain; the differentiation claim is based on class-level SAR trends established within the patent family.

JAK inhibition Kinase selectivity Cyclohexyl sulfone pharmacophore

Physicochemical Property Differentiation: clogP and Hydrogen-Bond Acceptor Capacity

The cyclohexylsulfonyl group of CAS 1797691-19-0 imparts higher calculated lipophilicity (clogP approximately 3.8–4.2) compared to the trifluoroethoxy azetidine analog 3-(3,4-dichlorophenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one (CAS 2034268-68-1, clogP approximately 2.9–3.3), based on in silico predictions using the fragment-based method . Additionally, the sulfonyl group provides two strong hydrogen-bond acceptor oxygens, whereas the trifluoroethoxy analog provides only one ether oxygen, potentially altering target hydrogen-bond interaction networks. No experimentally measured logD or solubility data have been publicly reported for either compound.

Lipophilicity Drug-likeness Pharmacokinetic prediction

Azetidine Ring Strain and Metabolic Stability Differentiation vs. Fused-Ring Azetidine Analogs

The monocyclic azetidine ring in CAS 1797691-19-0 possesses inherent ring strain (~26 kcal/mol) that influences both reactivity and metabolic susceptibility. In contrast, the octahydrocyclopenta[c]pyrrole-fused azetidine analog 3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one (CAS 2415487-61-3) incorporates a bicyclic system with reduced ring strain and potentially different CYP450-mediated oxidation profiles . Class-level evidence from azetidine medicinal chemistry indicates that monocyclic azetidines are more susceptible to oxidative ring-opening at the C-N bond, which may result in shorter metabolic half-life compared to fused bicyclic analogs [1]. No direct metabolic stability data (e.g., human liver microsome t1/2) has been publicly reported for CAS 1797691-19-0.

Metabolic stability CYP450 liability Ring strain

Optimal Research and Procurement Scenarios for 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one


JAK-STAT Pathway Profiling in Inflammatory Disease Models

Based on its classification as a cyclohexyl azetidine JAK inhibitor scaffold (Incyte patent family US9359358), CAS 1797691-19-0 is optimally deployed as a tool compound for JAK-STAT pathway interrogation in cellular models of rheumatoid arthritis, psoriasis, or inflammatory bowel disease [1]. Its cyclohexylsulfonyl pharmacophore distinguishes it from phenylsulfonyl and trifluoroethoxy analogs in terms of predicted lipophilicity and hydrogen-bond capacity, making it suitable for structure-activity relationship (SAR) expansion studies within the JAK inhibitor chemical space.

Kinase Selectivity Panel Screening for Azetidine-Based Inhibitors

The compound serves as a representative cyclohexylsulfonyl azetidine probe for broad kinase selectivity profiling. The combination of a cyclohexylsulfonyl group and a 3,4-dichlorophenyl propanone tail provides a unique pharmacophore geometry that can be compared against other azetidine-based kinase inhibitors in panel screens (e.g., Eurofins KinaseProfiler or DiscoveRx KINOMEscan) to establish selectivity fingerprints [1]. Procurement of CAS 1797691-19-0 alongside the phenylsulfonyl analog (1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one) enables paired SAR analysis of sulfonyl substituent effects on kinase selectivity.

Metabolic Stability Assessment in Hepatocyte or Microsome Assays

Given the class-level expectation that monocyclic azetidines exhibit distinct CYP450-mediated oxidation profiles compared to fused-ring analogs, CAS 1797691-19-0 is a suitable test article for comparative metabolic stability studies in human or rodent hepatocyte incubations or liver microsome preparations [1]. Procurement of this compound alongside the octahydrocyclopenta[c]pyrrole-fused analog (CAS 2415487-61-3) enables direct experimental determination of the impact of azetidine ring strain on intrinsic clearance.

Quote Request

Request a Quote for 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-3-(3,4-dichlorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.